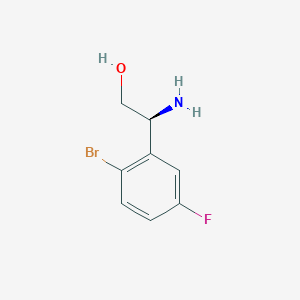

(S)-2-Amino-2-(2-bromo-5-fluorophenyl)ethan-1-OL

Description

(S)-2-Amino-2-(2-bromo-5-fluorophenyl)ethan-1-OL is a chiral amino alcohol derivative featuring a phenyl ring substituted with bromine (Br) at the ortho (2nd) position and fluorine (F) at the meta (5th) position.

The compound’s structure implies applications in medicinal chemistry, particularly in enzyme inhibition or receptor binding, where halogen substituents and stereochemistry modulate interactions. However, specific biological data (e.g., IC₅₀, pharmacokinetics) are absent in the evidence, necessitating inferences from structurally related compounds.

Properties

Molecular Formula |

C8H9BrFNO |

|---|---|

Molecular Weight |

234.07 g/mol |

IUPAC Name |

(2S)-2-amino-2-(2-bromo-5-fluorophenyl)ethanol |

InChI |

InChI=1S/C8H9BrFNO/c9-7-2-1-5(10)3-6(7)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m1/s1 |

InChI Key |

FLRLALVSLIHJIV-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1F)[C@@H](CO)N)Br |

Canonical SMILES |

C1=CC(=C(C=C1F)C(CO)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(2-bromo-5-fluorophenyl)ethan-1-OL typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 2-bromo-5-fluorobenzaldehyde.

Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.

Industrial Production Methods

In an industrial setting, the production of (S)-2-Amino-2-(2-bromo-5-fluorophenyl)ethan-1-OL may involve:

Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction process.

Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(2-bromo-5-fluorophenyl)ethan-1-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of 2-amino-2-(2-bromo-5-fluorophenyl)acetaldehyde.

Reduction: Formation of 2-amino-2-(2-bromo-5-fluorophenyl)ethanamine.

Substitution: Formation of 2-amino-2-(2-azido-5-fluorophenyl)ethan-1-OL.

Scientific Research Applications

(S)-2-Amino-2-(2-bromo-5-fluorophenyl)ethan-1-OL has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(2-bromo-5-fluorophenyl)ethan-1-OL involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

Signal Transduction: It may modulate signal transduction pathways by interacting with receptors or signaling proteins.

Gene Expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogs: Halogen Substitution Patterns

The position and type of halogen substituents significantly influence physicochemical properties and biological activity. Key analogs include:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Halogen Position Effects :

- In collagenase inhibitors (), shifting Cl from 2,4- to 2,6-positions altered hydrogen bond lengths (2.202 Å vs. 1.961 Å) and π–π interactions (4.127 Å vs. 4.249 Å), impacting Gibbs free energy (-6.4 vs. -6.5 kcal/mol). Similarly, the 2-Br and 5-F substituents in the target compound may optimize steric/electronic interactions in binding pockets compared to other halogen arrangements.

- Meta-substituted F (e.g., 5-F in the target compound) may enhance metabolic stability compared to para-substituted analogs due to reduced oxidative susceptibility .

Enantiomeric Differences :

- The (R)-enantiomer of 5-bromo-2-fluorophenyl analog () highlights the role of stereochemistry. While biological data are unavailable, enantiomers often exhibit divergent binding affinities; e.g., (S)-forms may better fit chiral enzyme active sites.

Biological Activity

(S)-2-Amino-2-(2-bromo-5-fluorophenyl)ethan-1-OL, also known as (S)-2-amino-2-(5-bromo-3-fluorophenyl)ethan-1-ol, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

- IUPAC Name : (S)-2-amino-2-(5-bromo-3-fluorophenyl)ethan-1-ol

- Molecular Formula : C8H9BrFNO

- CAS Number : 1213947-40-0

- Molecular Weight : 234.07 g/mol

The biological activity of (S)-2-amino-2-(2-bromo-5-fluorophenyl)ethan-1-OL is primarily attributed to its interaction with various biological targets. Studies indicate that it may act as an inhibitor of specific protein interactions and pathways involved in cell proliferation and apoptosis.

Key Mechanisms:

- Inhibition of p53-MDM2 Interaction : The compound has been shown to inhibit the interaction between the tumor suppressor protein p53 and its negative regulator MDM2, which is crucial for cancer cell growth inhibition .

- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells by activating caspases and increasing levels of cleaved PARP, a marker for apoptosis .

Anticancer Activity

Recent studies have focused on the anticancer properties of (S)-2-amino-2-(2-bromo-5-fluorophenyl)ethan-1-OL. It has demonstrated significant antiproliferative effects against various cancer cell lines:

| Cell Line | GI50 (µM) | Mechanism |

|---|---|---|

| HCT116 (p53+) | 2.6 | p53-dependent growth inhibition |

| HCT116 (p53−) | >30 | Loss of activity in p53 knockout cells |

| Human Fibroblasts | >21.5 | Low toxicity to normal cells |

The compound's selectivity for p53-positive cancer cells suggests a potential therapeutic application in targeting tumors with functional p53 pathways.

Antibacterial Activity

While primarily studied for its anticancer properties, preliminary investigations into the antibacterial activity of related compounds suggest potential efficacy against Gram-positive bacteria:

| Bacterium | MIC (µM) |

|---|---|

| Staphylococcus aureus | 20–40 |

| Escherichia coli | 40–70 |

These findings indicate that modifications in the chemical structure can enhance antibacterial properties, although further studies are needed to confirm these effects specifically for (S)-2-amino-2-(2-bromo-5-fluorophenyl)ethan-1-OL.

Case Studies and Research Findings

- Growth Inhibition Studies : In vitro assays have confirmed that (S)-2-amino-2-(2-bromo-5-fluorophenyl)ethan-1-OL exhibits potent growth inhibition in human colorectal cancer cells. The sulforhodamine B (SRB) assay was utilized to quantify antiproliferative activity, revealing a GI50 value indicative of strong efficacy against HCT116 cells .

- Computational Studies : Molecular docking studies have predicted favorable binding interactions between the compound and key proteins involved in tumor suppression, supporting its role as a potential therapeutic agent targeting the p53 pathway .

- Toxicity Assessments : Toxicity evaluations in non-cancerous cell lines demonstrated that while the compound effectively inhibits cancer cell growth, it maintains a relatively low toxicity profile towards normal human fibroblasts, suggesting a favorable therapeutic index.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.